molecular formula C13H22O2 B13958108 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone CAS No. 56772-10-2

3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone

Katalognummer: B13958108
CAS-Nummer: 56772-10-2
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: DWRDTMAMSCXIHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone: is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol It is a cyclohexanone derivative, characterized by the presence of isopropyl, methyl, and oxopropyl groups attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isopropyl and methyl substituents under controlled conditions. For instance, the reaction of cyclohexanone with isopropyl chloride and methyl magnesium bromide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways .

Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and other materials to enhance their properties .

Wirkmechanismus

The mechanism of action of 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Isopropyl-6-methyl-2-(2-oxopropyl)cyclohexanone is unique due to its specific combination of isopropyl, methyl, and oxopropyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

56772-10-2

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

6-methyl-2-(2-oxopropyl)-3-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-8(2)11-6-5-9(3)13(15)12(11)7-10(4)14/h8-9,11-12H,5-7H2,1-4H3

InChI-Schlüssel

DWRDTMAMSCXIHP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1=O)CC(=O)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.